

Application Notes and Protocols: Amino-PEG4hydrazide-Boc in Hydrogel Formation

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Compound of Interest		
Compound Name:	Amino-PEG4-hydrazide-Boc	
Cat. No.:	B605462	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Injectable and in-situ forming hydrogels are at the forefront of biomedical research, offering versatile platforms for drug delivery, tissue engineering, and 3D cell culture.[1][2][3][4] A prominent method for creating biocompatible hydrogels involves the formation of dynamic covalent hydrazone bonds.[5][6][7] This is achieved through the reaction of a hydrazide-functionalized polymer or crosslinker with an aldehyde-containing counterpart.[6][8] The Amino-PEG4-hydrazide-Boc molecule is a heterobifunctional linker that is instrumental in the synthesis of such hydrogels. It features a terminal amine group for potential conjugation to biomolecules, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance water solubility, and a Boc-protected hydrazide.[9][10][11] The tert-butyloxycarbonyl (Boc) protecting group provides temporal control over the crosslinking reaction, allowing for the preparation of precursor solutions that form a gel only after the deprotection of the hydrazide moiety under specific conditions.[9][10]

Principle of Hydrogel Formation

The core of the hydrogel formation lies in the reaction between a hydrazide (-CONHNH2) and an aldehyde (-CHO) to form a hydrazone bond (-C=N-NH-CO-). This reaction is a type of "click chemistry" that is efficient, proceeds under mild, physiological conditions, and produces no toxic byproducts.[2] The resulting hydrazone linkage is dynamic and reversible, particularly



under acidic conditions, which can be exploited for controlled drug release or hydrogel degradation.[7][11]

The use of **Amino-PEG4-hydrazide-Boc** introduces a control step. The Boc group is stable under neutral or basic conditions but can be readily removed under mild acidic conditions to reveal the reactive hydrazide.[9][10][12] This allows for a two-step process: first, the preparation of functionalized polymer precursors, and second, the initiation of gelation upon deprotection.

Applications

- Controlled Drug Delivery: The pH-sensitive nature of the hydrazone bond can be utilized for targeted drug release in acidic microenvironments, such as tumors or sites of inflammation.
 [1][11]
- Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix, supporting cell growth and tissue regeneration.[4][6][13]
- 3D Cell Culture: The biocompatible nature of the gelation process allows for the encapsulation of cells within a 3D environment for in vitro studies.[8]

Quantitative Data on Hydrazone-Crosslinked Hydrogels

The mechanical properties and degradation kinetics of hydrazone-crosslinked hydrogels can be tuned by varying parameters such as polymer concentration, molecular weight, and the degree of functionalization. Below is a summary of typical properties reported for such hydrogels.



Property	Typical Value Range	Influencing Factors	Reference
Storage Modulus (G')	100 - 2000 Pa	Polymer concentration, crosslinking density, pH	[13][14]
Gelation Time	30 seconds - several minutes	pH, temperature, concentration of reactants, catalyst	[13]
Swelling Ratio	5 - 20	Crosslinking density, polymer hydrophilicity, pH, ionic strength of the medium	[15]
In Vitro Degradation	Hours to weeks	pH, temperature, hydrazone bond stability	[15]

Experimental Protocols

Protocol 1: Boc Deprotection of Amino-PEG4-hydrazide-Boc

This protocol describes the removal of the Boc protecting group to generate the reactive hydrazide.

Materials:

- Amino-PEG4-hydrazide-Boc
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate



- Rotary evaporator
- Magnetic stirrer and stir bar

Procedure:

- Dissolve Amino-PEG4-hydrazide-Boc in dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- The resulting product, Amino-PEG4-hydrazide•TFA salt, can be used directly or further purified.

Protocol 2: Preparation of an Aldehyde-Functionalized Polymer

This protocol provides a general method for creating an aldehyde-functionalized polymer, such as hyaluronic acid (HA), which can then be crosslinked with the deprotected hydrazide-PEG.

Materials:

- Hyaluronic acid (HA)
- Sodium periodate (NaIO₄)
- Ethylene glycol
- Dialysis tubing (appropriate molecular weight cutoff)
- Deionized water



Procedure:

- Dissolve hyaluronic acid in deionized water to a desired concentration (e.g., 1% w/v).
- In the dark, add a molar excess of sodium periodate to the HA solution to oxidize the diol units into dialdehydes.
- Allow the reaction to proceed for a specified time (e.g., 1-6 hours) at room temperature with gentle stirring.
- Quench the reaction by adding an excess of ethylene glycol.
- Purify the resulting aldehyde-modified HA (AHA) by dialysis against deionized water for 2-3 days, with frequent water changes.
- Lyophilize the purified AHA to obtain a white powder.

Protocol 3: In-Situ Hydrogel Formation

This protocol describes the formation of a hydrogel by mixing the deprotected Amino-PEG4-hydrazide with the aldehyde-functionalized polymer.

Materials:

- Deprotected Amino-PEG4-hydrazide (from Protocol 1)
- Aldehyde-functionalized polymer (AHA, from Protocol 2)
- Phosphate-buffered saline (PBS), pH 7.4
- Vortex mixer

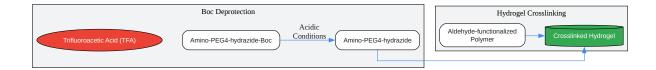
Procedure:

- Prepare a stock solution of the deprotected Amino-PEG4-hydrazide in PBS.
- Prepare a stock solution of the AHA in PBS.



- To form the hydrogel, mix the two solutions at the desired stoichiometric ratio of hydrazide to aldehyde groups. For example, equal volumes of the two solutions can be mixed.
- Gently vortex or pipette the mixture to ensure homogeneity.
- Gelation should occur within minutes at room temperature or 37°C. The gelation time can be monitored visually or by rheometry.

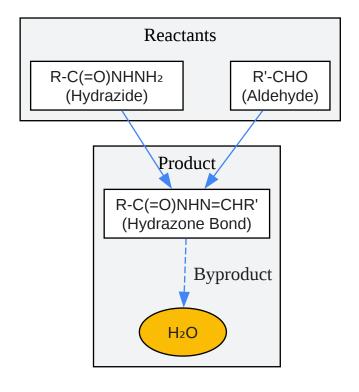
Visualizations Signaling Pathways and Experimental Workflows



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Caption: Workflow for hydrogel formation using Amino-PEG4-hydrazide-Boc.





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Caption: Chemical reaction for hydrazone bond formation.

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